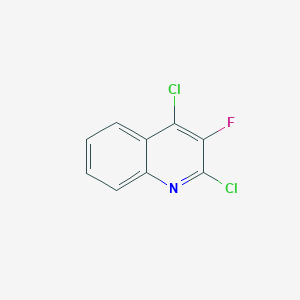

2,4-Dichloro-3-fluoroquinoline

説明

Structure

3D Structure

特性

分子式 |

C9H4Cl2FN |

|---|---|

分子量 |

216.04 g/mol |

IUPAC名 |

2,4-dichloro-3-fluoroquinoline |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-5-3-1-2-4-6(5)13-9(11)8(7)12/h1-4H |

InChIキー |

JLOYSCCPRSAORG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)F)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 2,4 Dichloro 3 Fluoroquinoline and Its Structural Analogues

Direct Synthetic Routes to the Core Structure

Direct synthetic routes aim to construct the quinoline (B57606) core with the desired substitution pattern in a limited number of steps. These methods often involve the cyclization of acyclic precursors that already contain the necessary atoms for the heterocyclic ring system.

Cyclization Reactions Utilizing Fluoromalonic Acid Derivatives with Anilines

The condensation of anilines with β-dicarbonyl compounds is a classical and versatile method for quinoline synthesis, known as the Combes quinoline synthesis. A plausible route to 3-fluoroquinolines involves the use of fluorinated β-ketoesters or fluoromalonic acid derivatives. For instance, the reaction of an appropriately substituted aniline (B41778) with a derivative of fluoromalonic acid could, in principle, lead to a 3-fluoro-4-hydroxyquinoline intermediate. Subsequent chlorination at the 2- and 4-positions would then yield the target compound.

A related approach involves the synthesis of fluorinated quinoline analogs where 2-fluoroaniline (B146934) is reacted with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid (PPA) to yield 8-fluoro-2,3-dimethylquinolin-4-ol. nih.gov This demonstrates the feasibility of using fluorinated precursors in quinoline synthesis.

Multi-step Convergent Syntheses Facilitating Halogenated Quinoline Formation

Multi-step convergent syntheses offer a more controlled approach to complex halogenated quinolines. These strategies involve the synthesis of key intermediates that are then combined to form the final quinoline ring. A pertinent example is the synthesis of quinolone antibiotic analogues, which often involves a multi-step sequence. nih.gov

One such strategy could begin with a polysubstituted benzene (B151609) derivative. For instance, a process for preparing 2,4-dichloro-3-cyano-5-fluorobenzoic acid starts from 2,6-dichloro-3-fluorobenzonitrile. nih.gov This highlights the availability of key fluorinated and chlorinated aromatic precursors.

A potential multi-step route to 2,4-dichloro-3-fluoroquinoline could involve the initial synthesis of a suitably substituted acetophenone, such as 2,4-dichloro-5-fluoroacetophenone. organic-chemistry.orggoogle.com This intermediate could then be elaborated through a series of reactions, including cyclization, to form the quinoline ring system. The development of a continuous process for the synthesis of quinolones often starts from similar halogenated acetophenones. nih.gov

Advanced Strategies in Fluoroquinoline Synthesis Relevant to Dichloro-Fluoroquinolines

Modern synthetic organic chemistry offers a range of advanced methodologies that can be applied to the synthesis of complex fluoroquinolines. These often involve transition-metal catalysis or highly selective fluorination and halogenation protocols.

Transition-Metal-Catalyzed Annulations and Cyclizations

Transition-metal catalysis has become a powerful tool for the construction of heterocyclic compounds, including quinolines. organic-chemistry.orgias.ac.innih.govnih.govrsc.org These methods often proceed with high efficiency and selectivity under mild conditions. Palladium-catalyzed reactions, in particular, have been widely used for the synthesis of quinolines. rsc.org For example, the annulation of o-alkenylanilines with alkynes catalyzed by palladium can produce quinoline derivatives. ias.ac.in

The synthesis of 3-haloquinolines can be achieved through transition-metal-catalyzed annulations. du.edu For instance, the use of ynol ethers as annulation partners in transition-metal-catalyzed reactions allows for the regioselective synthesis of 4-oxy-substituted isoquinolinones, which are structurally related to quinolones. du.edu Such strategies could potentially be adapted for the synthesis of 3-fluoroquinolines by employing fluorinated building blocks.

Furthermore, complexes of fluoroquinolones with transition metals have been explored, indicating the coordinating ability of the quinolone scaffold which is a key aspect in many catalytic cycles. nih.govnih.gov

Electrophilic Fluorination and Halogenation Protocols for Quinoline Scaffolds

The direct introduction of fluorine onto a pre-formed quinoline ring can be achieved through electrophilic fluorination. researchgate.net A variety of electrophilic fluorinating reagents are available, with N-fluoro compounds being particularly common due to their stability and safety. researchgate.net

The selective fluorination of quinoline derivatives often occurs at specific positions depending on the reaction conditions and the substituents already present on the ring. researchgate.net For instance, direct fluorination of quinoline in acidic media can lead to a mixture of fluorinated products. researchgate.net Recent advances have described a concerted nucleophilic aromatic substitution strategy for the fluorination of quinolines. acs.orgnih.gov

To synthesize this compound, one could envision starting with 2,4-dichloroquinoline (B42001) and performing a regioselective electrophilic fluorination at the 3-position. However, the electronic nature of the dichloroquinoline might deactivate the ring towards electrophilic attack, making this a challenging transformation. Alternatively, a quinoline-3-carboxylic acid derivative could be fluorinated, followed by decarboxylation and chlorination.

Vilsmeier-Haack Reactions and Related Formylation-Cyclization Sequences

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.orgwikipedia.org It can also be employed in cyclization reactions to form heterocyclic rings. A well-established application is the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. nih.govresearchgate.net

Gould-Jacobs Reaction and its Modern Adaptations for Quinolone Formation

The Gould-Jacobs reaction is a classical and versatile method for the synthesis of 4-hydroxyquinolines, which are the tautomeric forms of 4-quinolones. researchgate.netwikipedia.org The reaction sequence typically begins with the condensation of an aniline derivative with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolone ring system. researchgate.netwikipedia.org Subsequent chemical modifications can then be employed to achieve the desired substitution pattern, including the target compound, this compound.

A plausible synthetic route to this compound via the Gould-Jacobs reaction would commence with a suitably substituted aniline. For instance, starting with 2,6-dichloro-3-fluoroaniline, a reaction with a malonic ester derivative would lead to an intermediate that upon cyclization, would yield a 4-hydroxy-3-fluoro-di-chloroquinoline precursor.

The initial step involves the reaction of the aniline with diethyl ethoxymethylenemalonate, typically by heating, to form an anilidomethylenemalonate intermediate. This is followed by a high-temperature intramolecular cyclization, often carried out in a high-boiling solvent like diphenyl ether, to yield the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. orgsyn.org

The resulting 4-hydroxyquinoline (B1666331) derivative can then be converted to the target 2,4-dichloroquinoline through chlorination. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a base or with the addition of phosphorus pentachloride (PCl₅). chemicalbook.comnih.govresearchgate.net This step replaces the hydroxyl group at the 4-position and the oxo group at the 2-position (in the quinolone tautomer) with chlorine atoms.

Table 1: Illustrative Gould-Jacobs Reaction for a Halogenated Quinolone

| Starting Material | Reagent | Conditions | Intermediate |

| 3-Chloro-4-fluoroaniline | Diethyl ethoxymethylenemalonate | 1. Heat at 145°C | Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate |

| Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate | Diphenyl ether | Heat at 250°C | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

Modern adaptations of the Gould-Jacobs reaction often focus on improving reaction conditions and yields. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often leading to cleaner products. jasco.ro The high temperatures required for the cyclization step can be achieved rapidly and efficiently using microwave irradiation, making it a more sustainable and time-effective approach compared to traditional heating methods. jasco.ro

Another related and powerful method for the synthesis of chloroquinolines is the Vilsmeier-Haack reaction. researchgate.netniscpr.res.inbenthamdirect.com This reaction typically involves the treatment of an N-arylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide). This process can directly yield 2-chloro-3-formylquinolines, providing a different but equally valuable entry point to functionalized quinolines that can be further modified. researchgate.netniscpr.res.in

Table 2: Chlorination of 4-Hydroxyquinolines

| Starting Material | Reagent | Conditions | Product | Yield |

| 4-Hydroxy-7-chloroquinoline | POCl₃ | Reflux | 4,7-Dichloroquinoline | 89.5% chemicalbook.com |

| 2,4-Dihydroxyquinoline | POCl₃ | Heat in sealed reactor, 140°C | 2,4-Dichloroquinoline | High nih.gov |

The synthesis of this compound, therefore, stands on the shoulders of these well-established synthetic transformations. The strategic selection of a starting aniline, coupled with the robust Gould-Jacobs cyclization and subsequent chlorination, provides a clear and adaptable pathway to this important chemical intermediate. The continuous refinement of these methods, particularly through the adoption of modern techniques like microwave synthesis, ensures their continued relevance in contemporary organic synthesis.

Chemical Reactivity and Functional Group Transformations of 2,4 Dichloro 3 Fluoroquinoline

Nucleophilic Substitution Reactions on the Quinoline (B57606) Nucleus

Nucleophilic substitution reactions are a cornerstone of the functionalization of the 2,4-dichloro-3-fluoroquinoline scaffold. The varied electronic environments of the carbon-halogen bonds dictate the regioselectivity of these transformations.

Regioselective Reactivity of Chlorine Atoms at C-2 and C-4 Positions

In polyhalogenated heteroaromatics like this compound, the chlorine atoms at the C-2 and C-4 positions exhibit different levels of reactivity towards nucleophiles. Generally, the C-4 position is more susceptible to nucleophilic attack than the C-2 position. nih.gov This regioselectivity is attributed to the higher electrophilicity of the C-4 carbon, which is influenced by the electron-withdrawing effect of the nitrogen atom in the quinoline ring. nih.govnih.gov

Studies on analogous 2,4-dichloroquinazolines have consistently shown exclusive selectivity for substitution at the C-4 position. nih.govnih.gov This principle is often applicable to the this compound system, where the initial nucleophilic substitution preferentially occurs at the C-4 position. The chlorine at C-2 is less reactive and typically requires more forcing conditions or different catalytic systems to undergo substitution. researchgate.netmdpi.com

| Substrate | Position of Greater Reactivity | Rationale | Reference |

|---|---|---|---|

| 2,4-Dichloroquinazoline | C-4 | Higher electrophilicity due to proximity to the ring nitrogen. | nih.govnih.gov |

| This compound | C-4 (predicted) | Analogous electronic effects to 2,4-dichloroquinazoline. | N/A |

Aromatic Nucleophilic Substitution of the Fluorine Atom at C-3

While the chlorine atoms are typically the primary sites for nucleophilic attack, the fluorine atom at the C-3 position can also undergo substitution, although it is generally less reactive in nucleophilic aromatic substitution (SNAr) reactions compared to chlorine and bromine. nih.gov The reactivity order of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the order seen in aliphatic nucleophilic substitution. nih.gov However, this is highly dependent on the specific reaction conditions and the nature of the nucleophile. In some contexts, fluorine can be a poor leaving group.

For the fluorine at C-3 to be displaced, the reaction usually requires harsh conditions or specific activation. The electron-withdrawing nitro group, for instance, is known to activate adjacent halogens for nucleophilic displacement. nih.gov Without such activating groups, the substitution of the C-3 fluorine in this compound is less common than the displacement of the C-2 and C-4 chlorines.

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Hydrazines)

The reaction of this compound with nitrogen-centered nucleophiles like amines and hydrazines is a key method for introducing nitrogen-containing functional groups. These reactions typically proceed via nucleophilic substitution at the more reactive C-4 position. mdpi.commdpi.com

For example, treatment with various amines leads to the corresponding 4-amino-2-chloro-3-fluoroquinoline derivatives. nih.gov Similarly, reactions with hydrazine (B178648) can introduce a hydrazinyl group at the C-4 position. mdpi.com The presence of an electron-donating or electron-withdrawing group on the nucleophile can influence the reaction rate and yield. The resulting amino- and hydrazino-quinolines are valuable intermediates for the synthesis of more complex heterocyclic systems and biologically active molecules. mdpi.comresearchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Stille, Negishi, Heck, Hiyama)

Palladium-catalyzed cross-coupling reactions are widely employed to functionalize aryl halides. sigmaaldrich.comresearchgate.net this compound can participate in a variety of these transformations, including:

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds. youtube.com

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups. youtube.com

Stille Coupling: Reaction with organostannanes. rsc.org

Negishi Coupling: Coupling with organozinc reagents. sigmaaldrich.com

Heck Coupling: Reaction with alkenes. youtube.com

Hiyama Coupling: Coupling with organosilicon compounds.

The regioselectivity of these reactions can often be controlled by carefully selecting the palladium catalyst, ligands, and reaction conditions. nih.gov Typically, the more reactive C-4 chlorine is the first to undergo coupling, followed by the C-2 chlorine under more vigorous conditions. This sequential reactivity allows for the stepwise introduction of different substituents.

| Reaction Name | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|

| Suzuki | Organoboron compound | C-C | youtube.com |

| Sonogashira | Terminal alkyne | C-C (alkynyl) | youtube.com |

| Stille | Organostannane | C-C | rsc.org |

| Negishi | Organozinc reagent | C-C | sigmaaldrich.com |

| Heck | Alkene | C-C (alkenyl) | youtube.com |

| Hiyama | Organosilicon compound | C-C | N/A |

Copper-Catalyzed C-N and C-C Coupling Methodologies

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming C-N and C-C bonds. nih.govorganic-chemistry.org These reactions are particularly useful for coupling with amines, phenols, and certain carbon nucleophiles.

Copper-catalyzed C-N coupling can be employed to introduce a variety of amino groups onto the quinoline ring, often with different selectivity or functional group tolerance compared to palladium catalysis. nih.gov Similarly, copper-catalyzed C-C bond formation can be achieved with specific organometallic reagents or activated carbon sources. researchgate.net The choice between palladium and copper catalysis often depends on the desired product, the nature of the coupling partners, and cost-effectiveness, as copper is a more earth-abundant and less expensive metal. nih.gov

Electrophilic Functionalization and Regioselectivity

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, allowing for the introduction of a wide array of functional groups. In quinolines, the pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. The presence of two strongly deactivating chloro groups and a highly electronegative fluoro group further deactivates the entire heterocyclic system of this compound, making electrophilic substitution challenging.

The regioselectivity of such reactions is governed by the interplay of the directing effects of the nitrogen atom and the halogen substituents. The nitrogen atom directs electrophiles to positions 5 and 8 of the carbocyclic ring. The halogen atoms, while deactivating, are ortho-, para-directing. In this compound, the C-2 and C-4 positions are blocked. The fluorine at C-3 exerts a strong deactivating inductive effect. Therefore, electrophilic attack is most likely to occur on the benzene ring, at positions 5, 6, 7, or 8.

While specific studies on the electrophilic functionalization of this compound are not extensively documented, we can infer the likely outcomes from related systems. For instance, the nitration of the structurally analogous 2,4-dichloro-5-fluoroacetophenone is achieved using a mixture of nitric acid, which proceeds to give 2,4-dichloro-3-nitro-5-fluorobenzoic acid after oxidation. google.com This suggests that under forcing conditions, nitration of this compound could potentially occur on the carbocyclic ring.

The precise position of substitution would be influenced by the combined electronic effects of the substituents. The C-5 and C-8 positions are generally favored in quinolines. The fluorine at C-3 and chlorine at C-4 will have a deactivating influence on the adjacent C-5 position. The chlorine at C-2 will have a lesser effect on the C-8 position. Therefore, substitution at the C-8 position might be favored. However, without direct experimental evidence, predicting the exact regioselectivity remains speculative.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ | 8-Nitro-2,4-dichloro-3-fluoroquinoline | The pyridine ring is deactivated. Within the benzene ring, positions 5 and 8 are the most activated. The C-8 position is electronically favored due to the directing influence of the quinoline nitrogen and is less sterically hindered by the C-4 chlorine compared to the C-5 position. |

| Br₂/FeBr₃ | 8-Bromo-2,4-dichloro-3-fluoroquinoline | Similar to nitration, electrophilic bromination is expected to occur on the carbocyclic ring, likely at the C-8 position. |

| SO₃/H₂SO₄ | This compound-8-sulfonic acid | Sulfonation is also anticipated to favor the C-8 position, following the general principles of electrophilic substitution on the quinoline ring. |

Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and reactivity patterns of related compounds, as direct experimental data for this compound is limited.

Hydrogenation and Dehalogenation Processes

Hydrogenation and dehalogenation reactions offer pathways to selectively modify the halogenated quinoline core, leading to a variety of derivatives. These processes can be controlled by the choice of catalyst, solvent, and reaction conditions.

Catalytic hydrogenation of quinolines typically leads to the reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroquinolines. An electrocatalytic hydrogenation method using a proton-exchange membrane (PEM) reactor has been shown to be effective for the reduction of various quinolines. nih.gov This method, often promoted by an acid catalyst like p-toluenesulfonic acid, could potentially be applied to this compound to selectively hydrogenate the N-containing ring while preserving the halogen substituents on the carbocyclic ring.

Dehalogenation, the removal of halogen atoms, can be achieved through various reductive methods. The C-Cl bonds are generally more susceptible to hydrogenolysis than the C-F bond. Therefore, it is possible to selectively remove the chlorine atoms at positions 2 and 4. Catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst is a common method for such transformations. The relative reactivity of the C2-Cl versus the C4-Cl bond towards hydrogenolysis can be influenced by the catalyst and reaction conditions. In many quinoline systems, the C2-chloro group is more readily displaced by nucleophiles, and a similar trend might be observed in reductive dehalogenation.

Table 2: Potential Hydrogenation and Dehalogenation Products of this compound

| Reaction | Reagents and Conditions | Major Product(s) |

| Selective Hydrogenation | H₂, Pt/C or Rh/C, acidic media | 2,4-Dichloro-3-fluoro-1,2,3,4-tetrahydroquinoline |

| Selective Dechlorination | H₂, Pd/C, base (e.g., Et₃N) | 3-Fluoroquinoline (B1210502) |

| Partial Dechlorination | H₂, Pd/C (controlled conditions) | 2-Chloro-3-fluoroquinoline or 4-Chloro-3-fluoroquinoline |

| Complete Dehalogenation | H₂, Raney Ni, high pressure/temp. | Quinoline |

Transformations Involving C-3 Substituents and Derivatization (e.g., sulfonyl chlorides, nitriles)

The C-3 position of the quinoline ring, when functionalized, provides a versatile handle for further derivatization. While direct functionalization at the C-3 position of the parent this compound is complicated by the presence of the fluorine atom, related systems with other C-3 substituents demonstrate a rich chemistry.

For instance, quinoline-3-sulfonyl chlorides are valuable intermediates for the synthesis of sulfonamides and sulfones, which are important pharmacophores. Although a direct synthesis of this compound-3-sulfonyl chloride is not reported, the synthesis of related 2,4-dichloro-3-fluorobenzene-1-sulfonyl chloride is known. bldpharm.combldpharm.com This suggests that if a sulfonic acid group could be introduced at the C-3 position of the quinoline, its conversion to the corresponding sulfonyl chloride would be a standard procedure (e.g., using thionyl chloride or oxalyl chloride). These sulfonyl chlorides could then react with various amines and other nucleophiles to generate a library of derivatives.

Similarly, the cyano group at the C-3 position serves as a precursor for a variety of functional groups. While the synthesis of this compound-3-carbonitrile is not explicitly detailed, the analogous 3-cyano-2,4-dichloroquinoline is a known compound. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. These reactions significantly expand the synthetic utility of the quinoline scaffold.

Table 3: Potential Transformations of C-3 Functionalized this compound Derivatives

| C-3 Substituent | Reagent/Reaction | Product Functional Group |

| -SO₂Cl | R₂NH | -SO₂NR₂ (Sulfonamide) |

| -SO₂Cl | R-OH/Base | -SO₂OR (Sulfonate ester) |

| -CN | H₃O⁺, heat | -COOH (Carboxylic acid) |

| -CN | LiAlH₄ or H₂/Catalyst | -CH₂NH₂ (Aminomethyl) |

| -CN | NaN₃, NH₄Cl | Tetrazol-5-yl |

2,4 Dichloro 3 Fluoroquinoline As a Key Building Block and Molecular Scaffold in Academic Chemical Research

Utilization in the Construction of Diverse Quinoline (B57606) Frameworks

The strategic placement of two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 3-position of the quinoline ring system makes 2,4-dichloro-3-fluoroquinoline a highly valuable starting material for the synthesis of a wide array of quinoline derivatives. The differential reactivity of the C2 and C4 chlorine atoms allows for selective functionalization, enabling chemists to introduce various substituents and construct complex molecular frameworks.

The C4-chloro group is generally more susceptible to nucleophilic substitution than the C2-chloro group. This reactivity difference allows for a stepwise and controlled introduction of different functionalities. For instance, reaction with various nucleophiles such as amines, alcohols, and thiols preferentially occurs at the C4 position, leaving the C2-chloro group intact for subsequent transformations. This sequential substitution strategy is a cornerstone for building diverse quinoline-based molecules.

Furthermore, the presence of the fluorine atom at the C3 position influences the reactivity of the adjacent chlorine atoms and can also serve as a site for further modification or as a key element in the final target molecule, contributing to its desired physicochemical and biological properties. The ability to selectively manipulate these positions provides a powerful tool for academic researchers to create novel quinoline-based compounds for various scientific investigations.

Contributions to Scaffold Diversity Generation and Chemical Space Exploration

The concept of "chemical space" refers to the vast number of possible molecules that could theoretically exist. nih.gov Exploring this space is a fundamental goal in drug discovery and chemical biology to identify novel compounds with desired functions. nih.govnih.gov this compound serves as an excellent starting point for generating scaffold diversity and exploring new regions of chemical space.

The inherent reactivity of the dichloro-fluoro-substituted quinoline core allows for the application of divergent synthesis strategies. From this single precursor, a multitude of structurally distinct scaffolds can be generated through various chemical transformations. These transformations can include, but are not limited to:

Nucleophilic Aromatic Substitution (SNA_r): As mentioned, the sequential substitution of the two chlorine atoms with a wide range of nucleophiles leads to a vast array of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms can participate in reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. This dramatically increases the structural complexity and diversity of the resulting molecules.

Cyclization Reactions: The introduced functional groups can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of fused or spirocyclic quinoline systems, further expanding the accessible chemical space.

This ability to rapidly generate a large number of diverse compounds from a common starting material is crucial for academic research aimed at discovering new molecular probes and potential therapeutic agents.

Strategic Application in the Development of Chemical Libraries for Academic Screening

High-throughput screening (HTS) is a key strategy in academic and industrial research for identifying biologically active compounds from large collections of molecules, known as chemical libraries. nih.gov The development of these libraries requires access to structurally diverse and novel compounds. This compound is strategically employed in the construction of such libraries for academic screening purposes.

The utility of this compound lies in its suitability for combinatorial chemistry and parallel synthesis. By reacting this compound with a collection of different building blocks (e.g., a set of diverse amines or boronic acids), a large library of related but structurally distinct compounds can be synthesized efficiently.

Table 1: Exemplar Reactions for Chemical Library Synthesis from this compound

| Reaction Type | Reagents | Resulting Scaffold Type |

| Nucleophilic Substitution | Various primary and secondary amines | 2-Chloro-3-fluoro-4-aminoquinolines |

| Suzuki Coupling | Diverse aryl and heteroaryl boronic acids | 2-Chloro-3-fluoro-4-arylquinolines |

| Sonogashira Coupling | Terminal alkynes | 2-Chloro-3-fluoro-4-alkynylquinolines |

These libraries, enriched with novel quinoline scaffolds, can then be screened in a variety of biological assays to identify "hit" compounds with interesting activities. These hits can then serve as starting points for more focused medicinal chemistry efforts. The systematic exploration of the chemical space around the this compound core provides a rich source of compounds for academic screening campaigns. nih.gov

Investigation of Bioisosteric Replacements and Scaffold Hopping from a Synthetic Organic Chemistry Perspective

From a synthetic organic chemistry standpoint, this compound offers a valuable platform for investigating advanced medicinal chemistry concepts like bioisosteric replacement and scaffold hopping.

Bioisosteric replacement is a strategy used to modify a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. sci-hub.senih.gov The fluoro-substituted quinoline core can be synthesized to act as a bioisostere for other heterocyclic systems in known biologically active molecules. The fluorine atom itself is often used as a bioisostere for a hydrogen atom or a hydroxyl group, as it can alter the electronic properties and metabolic stability of a molecule. sci-hub.se

Scaffold hopping is a more drastic approach where the core structure (scaffold) of a known active molecule is replaced with a chemically different but functionally equivalent scaffold. nih.gov This is done to explore new intellectual property space, improve properties, or find alternative binding modes. The diverse synthetic accessibility of derivatives from this compound allows synthetic chemists to design and create novel quinoline-based scaffolds that mimic the three-dimensional arrangement of functional groups in a known pharmacophore, but with a completely different core structure. For example, a research program might aim to replace a quinazoline (B50416) core in a known inhibitor with a functionally decorated 3-fluoroquinoline (B1210502) scaffold derived from this compound. nih.gov

The ability to readily synthesize a variety of substituted 3-fluoroquinolines from this starting material provides chemists with a powerful toolkit to systematically explore both subtle bioisosteric modifications and more dramatic scaffold hops in the quest for novel and improved bioactive molecules.

Future Research Directions in the Chemical Synthesis and Transformation of 2,4 Dichloro 3 Fluoroquinoline Derivatives

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future of chemical synthesis lies in the adoption of green and sustainable practices. For 2,4-dichloro-3-fluoroquinoline derivatives, research should prioritize the development of protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents.

Current synthetic routes to quinoline (B57606) derivatives often rely on classical methods that may involve harsh reaction conditions and the use of toxic materials. nih.gov Future research should focus on alternative, more environmentally friendly approaches. This includes the exploration of microwave-assisted and ultrasound-assisted synthesis, which have been shown to accelerate reaction times and improve yields in the synthesis of other quinoline derivatives. nih.gov The use of water as a solvent, where feasible, presents a significant step towards greener synthesis. rsc.org

Furthermore, the development of catalytic systems using earth-abundant and non-toxic metals is a crucial area of investigation. Research into nano-catalysis, for instance using zirconia sulfuric acid, has shown promise in the green synthesis of fluoroquinolones, offering high catalytic activity and recyclability. ijbpas.com Adapting such catalytic systems for the synthesis and functionalization of this compound could lead to more sustainable manufacturing processes.

Key Research Objectives:

Development of one-pot synthesis methodologies to reduce intermediate isolation steps and solvent usage.

Investigation of flow chemistry for safer and more efficient production with better control over reaction parameters.

Exploration of biodegradable and recyclable catalytic systems.

Utilization of greener solvents, such as water, ionic liquids, or supercritical fluids.

Exploration of Novel Regioselective and Stereoselective Functionalization Strategies

The two chlorine atoms at the C2 and C4 positions of this compound offer distinct reactivity profiles, allowing for selective functionalization. Future research should focus on developing novel and highly selective methods to modify these positions, as well as the C3 position, to generate a diverse library of derivatives.

Regioselective functionalization is key to controlling the final structure and properties of the molecule. Chelation-assisted C-H bond and alkene functionalization using bidentate directing groups has proven to be an elegant approach to overcome regiocontrol issues in other systems. nih.gov Applying similar strategies to the quinoline scaffold could enable precise modifications.

Stereoselectivity is another critical aspect, particularly when introducing chiral centers, which can have a profound impact on biological activity. The development of asymmetric catalytic systems for the functionalization of this compound is a significant area for future exploration. This could involve the use of chiral ligands in transition-metal catalysis to control the stereochemical outcome of reactions.

Potential Functionalization Reactions to Explore:

Cross-coupling reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions at the C2 and C4 positions to introduce new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr): Selective replacement of the chlorine atoms with various nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functional groups.

C-H activation: Direct functionalization of the quinoline core to introduce substituents at positions other than those bearing halogens.

Cycloaddition reactions: Utilizing the quinoline ring system as a dienophile or diene in cycloaddition reactions to construct more complex fused ring systems. rsc.org

Application of Advanced Spectroscopic and Structural Elucidation Techniques

A thorough understanding of the structure-property relationships of this compound derivatives is essential for their rational design and application. The application of advanced spectroscopic and structural elucidation techniques will be instrumental in characterizing these novel compounds.

While standard techniques like NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry are fundamental, more advanced methods can provide deeper insights into the molecular structure and dynamics. Two-dimensional NMR techniques, such as HMQC and HMBC, are powerful tools for confirming the regiochemistry of substitution on the quinoline ring. rsc.org

X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline derivatives, which is invaluable for understanding intermolecular interactions in the solid state and for validating computational models. researchgate.net Vibrational spectroscopy, including FT-IR and Raman techniques, can provide detailed information about the vibrational modes of the molecule and can be complemented by theoretical calculations. researchgate.net

Future Research Focus:

Systematic spectroscopic studies (NMR, FT-IR, Raman, UV-Vis) of newly synthesized derivatives to build a comprehensive spectral database.

Single-crystal X-ray diffraction studies to determine the precise three-dimensional structures and packing arrangements.

Utilization of advanced mass spectrometry techniques for accurate mass determination and fragmentation analysis.

Correlation of spectroscopic data with theoretical calculations to gain a deeper understanding of the electronic structure and properties.

Integration of Data-Driven Approaches and Artificial Intelligence in Synthetic Route Design

The complexity of synthesizing and functionalizing molecules like this compound can be addressed through the integration of computational tools. Data-driven approaches and artificial intelligence (AI) are poised to revolutionize synthetic chemistry by accelerating the discovery of new reaction pathways and optimizing reaction conditions.

Computer-aided synthesis planning (CASP) tools, which leverage machine learning and deep learning algorithms, can assist chemists in designing efficient retrosynthetic routes. nih.gov These tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic strategies that might not be immediately obvious to a human chemist. youtube.com

Future Applications:

Employing retrosynthesis software to identify novel and efficient synthetic routes to complex this compound derivatives.

Using machine learning models to predict the regioselectivity and stereoselectivity of functionalization reactions.

Developing quantitative structure-property relationship (QSPR) models to predict the physicochemical and biological properties of virtual derivatives, thus prioritizing synthetic targets.

Automated reaction optimization platforms that use AI algorithms to rapidly identify the optimal conditions for a given transformation.

Q & A

Q. What are the recommended scalable synthesis routes for 2,4-dichloro-3-fluoroquinoline in academic research settings?

A practical 4-step synthesis route starting from commercially available precursors achieves an overall yield of 81–85%. The process involves sequential halogenation and functional group transformations, with careful control of reaction temperatures and stoichiometric ratios to minimize side products. Key intermediates include 3-fluoro-6-methoxyquinoline derivatives, which are halogenated at the 4-position using bromine or iodine .

Table 1: Comparison of Synthesis Methods

| Step | Reagents/Conditions | Yield (%) | Key Intermediate |

|---|---|---|---|

| 1 | Cl₂, DMF, 0°C | 95 | This compound |

| 2 | Br₂, CH₃CN, 60°C | 85 | 4-Bromo derivative |

| 3 | I₂, AcOH, reflux | 83 | 4-Iodo derivative |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.5–8.5 ppm) and fluorine coupling patterns (³J~F-H~ ≈ 8–10 Hz) to confirm substitution patterns .

- IR Spectroscopy : Identify C-F stretching vibrations (~1,100–1,250 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 215.5 (M⁺) and characteristic fragmentation patterns (e.g., loss of Cl or F groups) .

Q. How does the stability of this compound under various storage conditions impact experimental reproducibility?

The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation products (e.g., hydrolyzed quinoline derivatives) can form within 72 hours at room temperature, detectable via HPLC with a C18 column (retention time shift from 12.3 to 9.8 minutes) .

Advanced Research Questions

Q. What strategies resolve regioselectivity conflicts in nucleophilic substitution reactions involving this compound?

The 4-position is more reactive than the 2-position due to electronic effects (fluorine's electron-withdrawing nature at C3 enhances C4 electrophilicity). Use isotopic labeling (e.g., ²H/¹⁵N) or kinetic studies to track substitution pathways. For example, Suzuki-Miyaura coupling at C4 proceeds with >90% selectivity using Pd(PPh₃)₄ and aryl boronic acids .

Q. How can computational modeling predict reactive sites in this compound for targeted derivatization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal localized LUMO regions at C4 and C2, guiding nucleophilic attack. Solvent effects (e.g., DMF vs. THF) can be modeled using COSMO-RS to optimize reaction conditions .

Q. What methodological considerations are critical when designing biological activity studies using this compound derivatives?

- Structure-Activity Relationship (SAR) : Systematically vary substituents at C2, C4, and C3-F. For antimicrobial studies, prioritize derivatives with logP <3.5 (to enhance membrane permeability) and MIC values <1 µg/mL against S. aureus .

- Toxicity Screening : Use zebrafish embryo models (LC₅₀ >100 µM) to assess acute toxicity before mammalian studies .

Table 2: Biological Activity of Selected Derivatives

| Derivative | MIC (µg/mL) | logP | LC₅₀ (µM) |

|---|---|---|---|

| 4-Bromo | 0.5 | 2.8 | 120 |

| 4-Iodo | 0.7 | 3.1 | 95 |

Methodological Best Practices

- Contradiction Analysis : If NMR data conflicts with MS results (e.g., unexpected molecular weight), confirm purity via elemental analysis and check for isotopic interference (e.g., ³⁵Cl vs. ³⁷Cl) .

- Ethical Compliance : Adhere to Green Chemistry principles (e.g., replace halogenated solvents with cyclopentyl methyl ether) to minimize environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。